molecular formula C18H18N2O B14262342 5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 174399-42-9

5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B14262342
CAS No.: 174399-42-9
M. Wt: 278.3 g/mol
InChI Key: NTQFKULOINOBOZ-UHFFFAOYSA-N
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Description

5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a phenyl group, a propan-2-yl group, and a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate amines with benzoyl chloride derivatives, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted benzodiazepines.

Scientific Research Applications

5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through the benzodiazepine binding site on the GABA receptor complex.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-Phenyl-1-(propan-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. These differences can influence its potency, duration of action, and side effect profile.

Properties

CAS No.

174399-42-9

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

5-phenyl-1-propan-2-yl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C18H18N2O/c1-13(2)20-16-11-7-6-10-15(16)18(19-12-17(20)21)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3

InChI Key

NTQFKULOINOBOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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